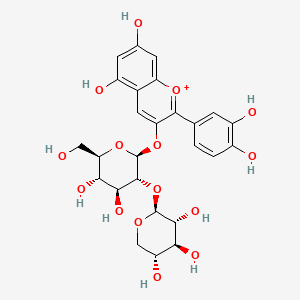

Cyanidin 3-O-beta-D-sambubioside

Description

Identification in Botanical Species and Varieties

Detailed analytical studies have confirmed the presence of Cyanidin (B77932) 3-O-beta-D-sambubioside in numerous plant species. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are common techniques used for its identification and quantification.

Rubus coreanus Miquel (Korean Black Raspberry): The ripe fruits of Rubus coreanus Miquel are a significant source of anthocyanins, with Cyanidin 3-O-beta-D-sambubioside being one of the four major anthocyanins identified. ebi.ac.uk Its presence contributes to the deep color of these berries.

Sambucus nigra L. (Elderberry): Elderberries are exceptionally rich in anthocyanins, and this compound is a principal component alongside cyanidin-3-glucoside. nih.gov In many elderberry cultivars, this compound is the predominant anthocyanin found in the juice concentrate. nih.gov The sum of cyanidin-3-glucoside and this compound can constitute approximately 90% of the total anthocyanin content in elderberry pomace. nih.gov

Hibiscus sabdariffa L. (Roselle): The calyces of Hibiscus sabdariffa are well-known for their vibrant red color, which is largely due to the presence of anthocyanins. This compound, along with delphinidin-3-sambubioside, is one of the major anthocyanins isolated from roselle calyces. scielo.org.mxresearchgate.netnih.gov While some extracts may also contain their glucoside counterparts, the sambubiosides are typically the most abundant. scielo.org.mx

Below is an interactive data table summarizing the detection of this compound in these fruits and berries.

| Botanical Species | Common Name | Plant Part | Major Anthocyanins Detected |

| Rubus coreanus Miquel | Korean Black Raspberry | Ripe Fruit | This compound, cyanidin 3-O-glucoside, cyanidin 3-O-xylosylrutinoside, cyanidin 3-O-rutinoside ebi.ac.uk |

| Sambucus nigra L. | Elderberry | Fruit, Juice Concentrate, Pomace | This compound, cyanidin-3-glucoside nih.gov |

| Hibiscus sabdariffa L. | Roselle | Calyces | This compound, delphinidin-3-sambubioside scielo.org.mxresearchgate.net |

Peanut Testae (Peanut Skins): The seed coats (testae) of peanuts, particularly those with black coloration, are a source of polyphenols. This compound has been identified for the first time in the black testae of both raw and roasted peanuts. nih.gov Its presence is linked to the darker pigmentation of the peanut skin. nih.gov

Prunus mahaleb L. (Mahaleb Cherry): Various parts of the Prunus mahaleb tree, including the fruits and leaves, contain a range of phenolic compounds. ebi.ac.uknih.gov this compound has been identified in the fruits of this species. peerj.comresearchgate.net Furthermore, the solid residues remaining after the production of a traditional liqueur from P. mahaleb are a rich source of cyanidin glycosides, including this compound. ebi.ac.uk

This interactive table details the presence of the compound in other plant tissues.

| Botanical Species | Common Name | Plant Part/Residue | Key Findings |

| Arachis hypogaea L. | Peanut | Testae (Skin) | Detected in black-colored peanut testae, both raw and roasted. nih.gov |

| Prunus mahaleb L. | Mahaleb Cherry | Fruits, Liqueur Residues, Leaves | Identified in fruits and leaves; solid residues from liqueur production are a concentrated source. ebi.ac.uknih.govpeerj.com |

Geographic and Cultivar-Dependent Variations in Content

The concentration of this compound is not static and can fluctuate significantly due to geographical location, climatic conditions, and the specific cultivar of the plant.

In Sambucus nigra, for instance, the chemical composition is known to be dependent on factors such as the cultivar, location, and ripening stage. nih.gov A study of thirteen elderberry cultivars revealed that while cyanidin-3-glucoside was the most abundant anthocyanin in most, the 'Allesøe' cultivar was an exception. nih.gov The content of this compound can also change during processing, as it has been observed to decrease significantly during the alcoholic fermentation of elderberry must into wine. nih.gov

Research comparing a standard cultivar of elderberry (Sambucus nigra Haschberg) with a wild variety (Sambucus nigra L.) showed that the content of this compound evolves as the fruit ripens. mdpi.com While the content of other cyanidin glycosides generally increases with ripening, the concentration of this compound was an exception to this trend. mdpi.com Purple-black elderberries of both varieties were found to be abundant in this compound. mdpi.com

The following table provides a summary of the content of this compound in different cultivars of Sambucus nigra L.

| Cultivar of Sambucus nigra L. | Content of this compound (mg/100 g FW) |

| Haschberg | 269.00 phenol-explorer.euphenol-explorer.eu |

| Allesoe | 412.00 phenol-explorer.eu |

| Finn Sam | 349.00 phenol-explorer.eu |

| Samocco | 426.00 phenol-explorer.eu |

| Korsor | 327.00 phenol-explorer.eu |

| Donau | 465.00 phenol-explorer.eu |

| Gentofte | 462.00 phenol-explorer.eu |

| Sambu | 487.00 phenol-explorer.eu |

| Mammut | 439.00 phenol-explorer.eu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31)/p+1/t15-,18-,19+,20-,21+,22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPQIOUITZSYAO-AOBOYTTNSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29O15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346479 | |

| Record name | Cyanidin 3-O-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63535-17-1 | |

| Record name | Cyanidin 3-o-sambubioside ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063535171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin 3-O-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-O-SAMBUBIOSIDE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RKF71MYMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Regulation

Integration within the Flavonoid Biosynthesis Pathway

Cyanidin (B77932) 3-O-beta-D-sambubioside is synthesized as part of the anthocyanin branch of the flavonoid biosynthesis pathway. maxapress.com This pathway begins with the general phenylpropanoid pathway, which produces the precursor phenylalanine. frontiersin.org A series of enzymatic steps then converts phenylalanine into 4-coumaroyl-CoA, a key intermediate that can enter different branches of flavonoid synthesis. maxapress.comfrontiersin.org The pathway leading to anthocyanins, including cyanidin-based pigments, is a significant branch of this metabolic network. maxapress.com

The core structure of the anthocyanidin, cyanidin, is formed first. Dihydroquercetin, an intermediate in the flavonoid pathway, is converted to cyanidin through the action of two key enzymes: dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). maxapress.commdpi.com Once cyanidin is formed, it undergoes glycosylation, a process where sugar molecules are attached. In the case of Cyanidin 3-O-beta-D-sambubioside, a sambubiose sugar unit is attached to the 3-position of the C-ring of the cyanidin molecule. This final glycosylation step is what differentiates it from other cyanidin glycosides.

Key Enzymatic Steps and Genetic Regulation

The biosynthesis of this compound is dependent on the coordinated action of several enzymes, the expression of which is controlled by a network of regulatory genes.

Upstream Precursors and Initial Enzyme Activities (e.g., PAL, C4H, CHS, F3H, F3'H, F3'5'H, DFR)

The journey to synthesizing this compound begins with the phenylpropanoid pathway. The initial and crucial enzymes in this upstream portion of the pathway include:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, converting phenylalanine to cinnamic acid. frontiersin.orgmdpi.com

Cinnamate 4-hydroxylase (C4H): C4H then hydroxylates cinnamic acid to produce 4-coumaric acid. frontiersin.orgmdpi.com

4-coumarate-CoA ligase (4CL): This enzyme activates 4-coumaric acid by adding a Coenzyme A molecule, forming 4-coumaroyl-CoA. frontiersin.org

Chalcone (B49325) synthase (CHS): CHS is a pivotal enzyme that condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.orgmdpi.com

Chalcone isomerase (CHI): CHI then isomerizes naringenin chalcone to naringenin, a key flavanone (B1672756) intermediate. frontiersin.orgnih.gov

Flavanone 3-hydroxylase (F3H): F3H hydroxylates naringenin to create dihydrokaempferol (B1209521). maxapress.commdpi.com

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes are critical branching point enzymes that determine the final color of the anthocyanin. F3'H hydroxylates dihydrokaempferol to produce dihydroquercetin, the direct precursor for cyanidin-based anthocyanins. maxapress.commdpi.com F3'5'H, on the other hand, would lead to delphinidin-based anthocyanins. maxapress.com High expression of F3'H can lead to a greater production of cyanidin-based pigments. mdpi.com

Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroquercetin to leucocyanidin. maxapress.commdpi.com The substrate specificity of DFR can influence the type of anthocyanin produced. mdpi.com

The expression of the genes encoding these enzymes is often upregulated during periods of anthocyanin accumulation. frontiersin.orgd-nb.info

Glycosylation and Acylation Processes Affecting Structure

Following the formation of the cyanidin aglycone, glycosylation occurs. This is a critical step for the stability and solubility of the anthocyanin molecule. nih.gov In the case of this compound, a specific glycosyltransferase enzyme attaches a sambubiose molecule to the 3-hydroxyl group of the cyanidin. This process is catalyzed by an enzyme likely belonging to the UDP-glycosyltransferase (UGT) family. biotech-asia.org

Further structural diversity can be introduced through acylation, where an acyl group (such as p-coumaric, caffeic, or ferulic acid) is attached to the sugar moiety. nih.govnih.gov While the core structure of this compound does not inherently include an acyl group, acylated derivatives have been identified in various plants. nih.govnih.gov These modifications can significantly impact the color and stability of the anthocyanin. nih.gov

Environmental and Developmental Influences on Biosynthesis

The production of this compound is not constant and is influenced by various internal and external cues. nih.gov

Plant Stress: Abiotic stressors such as drought can induce the biosynthesis of anthocyanins as a protective mechanism. nih.govnih.gov The accumulation of these pigments is thought to play a role in mitigating oxidative stress. nih.gov

Ripening: The process of fruit ripening is often accompanied by a significant increase in anthocyanin production, leading to the characteristic color change. frontiersin.orgnih.gov The expression of key biosynthetic genes, including those leading to cyanidin formation, is often upregulated during this developmental stage. frontiersin.org

Light: Light is a crucial environmental factor that regulates anthocyanin biosynthesis. maxapress.com

Hormones: Plant hormones such as abscisic acid (ABA), auxins, and cytokinins can also influence the accumulation of anthocyanins. mdpi.com

The regulation of these biosynthetic pathways is complex, involving transcription factors that respond to these developmental and environmental signals, ultimately controlling the expression of the structural genes responsible for producing this compound. nih.gov

Advanced Analytical Methodologies for Characterization

Extraction and Isolation Strategies

The initial step in studying cyanidin (B77932) 3-O-beta-D-sambubioside involves its removal from the complex matrix of plant tissues. This requires carefully selected extraction and isolation methods to ensure the stability and integrity of the molecule.

Solvent-Based Extraction Techniques

Solvent-based extraction is a fundamental method for isolating cyanidin 3-O-beta-D-sambubioside from plant materials. The choice of solvent is critical to maximize yield and prevent degradation of the anthocyanin.

Acidified Methanol (B129727): A commonly used solvent for anthocyanin extraction is methanol acidified with a small percentage of acid, such as hydrochloric acid (HCl) or formic acid. google.comadvion.com The acidic conditions help to stabilize the flavylium (B80283) cation form of the anthocyanin, which is its most colored and stable state. For instance, a mixture of methanol acidified with 1.0 N HCl (85:15, v/v) has been effectively used for extracting cyanidin glycosides from black rice. advion.com In other applications, methanol containing 0.1% to 0.5% v/v concentrated hydrochloric acid has been employed for extraction from various plant sources. google.com A gradient of 0.1% formic acid in methanol and acetonitrile (B52724) (50:50, v/v) has also been utilized in chromatographic separations. ebi.ac.uk

Water: Water extraction is another method that has been successfully applied, particularly for creating extracts from the black testae of peanuts. ebi.ac.uk While water is a more environmentally friendly solvent, its efficiency can be lower than that of organic solvents, and it may co-extract other water-soluble compounds.

The selection of the solvent system is often tailored to the specific plant matrix and the intended subsequent analytical procedures.

Chromatographic Separation Methods

Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds. High-resolution chromatographic methods are essential for achieving the necessary purity for accurate characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of anthocyanins. ebi.ac.ukresearchgate.net It is widely used for both the quantification and purification of this compound. advion.comebi.ac.uk A typical HPLC system for anthocyanin analysis employs a C18 reversed-phase column. ebi.ac.uk The separation is often achieved using a gradient elution program with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile. ebi.ac.uk

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. UHPLC systems, often coupled with mass spectrometry, provide a powerful tool for the detailed analysis of complex plant extracts containing this compound. fmjpublishing.commdpi.com For example, UHPLC has been used to identify this compound in pigmented rice bran and Acer truncatum leaves. mdpi.comnih.gov

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb anthocyanins. This method has been successfully used for the preparative purification of anthocyanins.

Advanced Purification Protocols

For applications requiring highly pure this compound, additional purification steps are often necessary after initial chromatographic separation.

Ion Exchange Resins: Ion exchange chromatography can be employed to purify anthocyanins based on their charge. Resins like Amberlite XAD-7 have been used to adsorb anthocyanins from an extract, which are then washed with distilled water to remove impurities before eluting the purified anthocyanins. google.com

Gel Filtration: Gel filtration chromatography separates molecules based on their size. This technique can be used to remove high or low molecular weight impurities from the anthocyanin fraction.

Structural Elucidation Techniques

Once isolated and purified, the definitive identification of this compound requires sophisticated spectroscopic techniques to determine its chemical structure.

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and fragmentation pattern of this compound.

Quadrupole Time-of-Flight Liquid Chromatography/Mass Spectrometry (Q-TOF LC/MS): This technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass spectrometer. ebi.ac.uk It allows for the precise determination of the molecular formula of the compound and its fragments. Q-TOF LC/MS analyses have been crucial in identifying this compound in various plant extracts. ebi.ac.uk

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules like anthocyanins. fmjpublishing.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides detailed structural information. For this compound, the MS/MS spectrum would show a characteristic loss of the sambubioside moiety, resulting in a fragment ion corresponding to the cyanidin aglycone.

Ultra-High Performance Liquid Chromatography-Multi-Wavelength Detection-Ultra-High Resolution Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-MWD-UHR-Q-TOF-MS): This advanced hyphenated technique provides comprehensive data by combining UHPLC separation with multi-wavelength UV-Vis detection and ultra-high resolution mass spectrometry. This approach has been used for the detailed metabolic profiling of plant extracts, enabling the identification of compounds like this compound.

| Mass Spectrometry Data for this compound | |

| Precursor Ion [M]⁺ (m/z) | 581.1495 |

| Major Fragment Ion (m/z) | 287.0535 (Cyanidin aglycone) |

| Instrumentation | LC-ESI-QTOF |

| Ionization Mode | Positive |

| This table summarizes typical mass spectrometry data obtained for the identification of this compound. |

Quantitative Determination Methods

Quantitative analysis of this compound relies on precise and validated methodologies to ascertain its concentration in a given sample. The choice of method often depends on the sample matrix, the required sensitivity and selectivity, and the analytical throughput needed.

Spectrophotometric methods offer a straightforward approach for the quantification of total monomeric anthocyanins, including this compound. The most widely used technique is the pH-differential method, which relies on the structural transformation of the anthocyanin molecule as a function of pH. nih.govmdpi.com

The principle of this assay is based on the reversible change in the anthocyanin chromophore: at pH 1.0, anthocyanins exist predominantly in the colored oxonium or flavylium form, while at pH 4.5, they are largely in the colorless carbinol pseudo-base form. mdpi.com The difference in absorbance at the wavelength of maximum absorption (λ-vis max, typically around 520 nm) and at a wavelength for haze correction (700 nm) between the two pH values is proportional to the total monomeric anthocyanin concentration. nih.govmdpi.commdpi.com The results are often expressed as equivalents of a major anthocyanin standard, such as cyanidin-3-O-glucoside. nih.gov

While this method is commonly used for quality control in the food industry, it has limitations. nih.govmdpi.com It provides a measure of the total anthocyanin content (TAC) rather than quantifying individual compounds like this compound. dntb.gov.ua Furthermore, the pH-differential method can be prone to inaccuracies and requires extensive sample preparation. nih.govdntb.gov.ua Despite these drawbacks, it serves as a standard reference method for comparing the efficiency of other, more advanced techniques. dntb.gov.ua In studies on elderberry, TAC values determined by the pH-differential method ranged from 632.87 mg/kg to 4342.01 mg/kg. nih.govdntb.gov.uanih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most powerful and widely used techniques for the separation, identification, and precise quantification of individual anthocyanins, including this compound. mdpi.commdpi.comresearchgate.net These methods offer high resolution, sensitivity, and specificity. mdpi.com

Chromatographic separation is typically achieved on a reverse-phase column, such as a Purospher STAR RP-18e. analis.com.my The mobile phase usually consists of an acidified aqueous solvent and an organic solvent like acetonitrile or methanol, with a gradient elution program to separate the different anthocyanins present in a sample. nih.govanalis.com.myresearchgate.net Detection is commonly performed using a diode array detector (DAD) or a UV-Vis detector, which monitors the chromatogram at specific wavelengths (e.g., 265, 320, and 520 nm). analis.com.mymtoz-biolabs.com

For enhanced specificity and structural confirmation, HPLC or UHPLC systems are often coupled with a mass spectrometry (MS) detector. mdpi.commtoz-biolabs.com Techniques like UHPLC with multiple wavelength detection and ultra-high-resolution quadrupole-time-of-flight mass spectrometry (UHPLC-MWD-UHR-Q-TOF-MS) allow for the accurate quantification of this compound even in complex matrices. dntb.gov.uanih.gov For instance, in elderberry, this compound was quantified alongside other major anthocyanins, with the total sum ranging from 499.43 mg/kg to 8199.07 mg/kg. dntb.gov.uanih.gov Similarly, in two varieties of Roselle (Hibiscus sabdariffa), HPLC-PDA analysis quantified cyanidin-3-O-sambubioside at concentrations between 0.55 and 1.01 mg/g of dry weight. researchgate.net

| Plant Source | Analytical Method | Detected Concentration of Cyanidin-3-O-sambubioside | Reference |

| Hibiscus sabdariffa (Roselle) | HPLC-PDA | 0.55-1.01 mg/g DW | researchgate.net |

| Hibiscus sabdariffa (Roselle) | HPLC | 17.11 mg/g DW | analis.com.my |

| Garcinia indica | HPLC | 32.56 mg/kg (mobile phase 1); 27.60 mg/kg (mobile phase 2) | researchgate.net |

| Sambucus nigra (Elderberry) | UHPLC-MWD-UHR-TOF-MS | Part of total anthocyanins (499.43 - 8199.07 mg/kg) | dntb.gov.uanih.gov |

Table 1: Quantitative determination of Cyanidin-3-O-sambubioside in various plant sources using chromatographic methods.

In recent years, there has been a growing interest in developing rapid, non-destructive, and cost-effective analytical methods for quality control. frontiersin.org Near-Infrared Spectroscopy (NIRS) has emerged as a promising technique for the rapid screening of total anthocyanin content (TAC) in agricultural products like elderberries. nih.govdntb.gov.uafrontiersin.org

NIRS operates by measuring the absorption of light in the near-infrared region of the electromagnetic spectrum (700 to 2500 nm). frontiersin.orgnih.gov The absorption patterns, which correspond to vibrations of chemical bonds like C-H, N-H, and O-H, can be correlated with the chemical composition of the sample using chemometric models. frontiersin.orgnih.gov

For anthocyanin analysis, NIRS offers significant advantages over traditional wet chemistry methods. It requires minimal to no sample preparation, eliminating the need for solvent extraction, which makes it a sustainable and environmentally friendly "green technology". nih.govdntb.gov.ua Studies have demonstrated that NIRS can be a fast and cost-efficient alternative to both the pH-differential method and UHPLC for determining TAC in whole elderberries. nih.govdntb.gov.ua This makes it a reliable screening tool for determining the ideal harvest time to ensure maximum anthocyanin content. dntb.gov.ua While NIRS typically provides a value for TAC rather than individual anthocyanins, its speed and ease of use make it highly suitable for high-throughput screening in quality assurance. nih.govmdpi.com

To ensure the reliability and accuracy of quantitative methods for this compound, they must be properly validated according to international guidelines. analis.com.my Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). dntb.gov.uaanalis.com.myresearchgate.net

Linearity : This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standard solutions at different concentrations. For HPLC and UHPLC methods, excellent linearity is often achieved, with correlation coefficients (R²) greater than 0.99. nih.govanalis.com.my For cyanidin-3-O-sambubioside, a coefficient of determination (R²) of 0.9913 has been reported. nih.gov

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the standard is added to a sample matrix. For an HPLC method quantifying cyanidin-3-O-sambubioside in Roselle, a high percentage of recovery (95-102%) was achieved. analis.com.my

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). analis.com.my For the pH-differential method, an interday RSD of 2% and an intraday RSD of 10% have been noted. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.govanalis.com.my These values are crucial for determining the sensitivity of the analytical method.

| Parameter | Analyte | Method | Value | Reference |

| Linearity (R²) | Cyanidin-3-O-sambubioside | UHPLC-MS | 0.9913 | nih.gov |

| Delphinidin-3-O-sambubioside | HPLC | > 0.99 | analis.com.my | |

| Accuracy (% Recovery) | Delphinidin-3-O-sambubioside | HPLC | 95 - 102% | analis.com.my |

| Precision (%RSD) | Delphinidin-3-O-sambubioside | HPLC (Inter-day) | 0.70% | analis.com.my |

| LOD | Cyanidin-3-O-sambubioside | UHPLC-MS | 3.94 mg/mL | nih.gov |

| LOQ | Cyanidin-3-O-sambubioside | UHPLC-MS | 14.34 mg/mL | nih.gov |

Table 2: Examples of Method Validation Parameters for Anthocyanin Quantification.

In Vitro and Ex Vivo Biological Activities and Mechanistic Investigations

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of Cyanidin (B77932) 3-O-beta-D-sambubioside is a key area of its biological activity, attributed to its molecular structure which allows for the donation of electrons to neutralize free radicals.

Direct Radical Quenching Capabilities

Table 1: Direct Radical Quenching Assays for Cyanidin Glycosides

| Assay | Compound | Findings |

|---|---|---|

| DPPH Radical Scavenging | Cyanidin 3-O-beta-D-sambubioside chloride | Exhibits DPPH radical scavenging activity. medchemexpress.com |

| Nitric Oxide Inhibition | This compound | Potent inhibitor of nitric oxide production. ebi.ac.uk |

| Singlet Oxygen Quenching | Betanin (related anthocyanin) | Efficiently quenches singlet oxygen with a rate constant of 1.20 ± 0.15 × 10⁸ M⁻¹ s⁻¹. rsc.org |

Modulation of Cellular Oxidative Stress Markers

Beyond direct radical scavenging, this compound and related anthocyanins have been shown to alleviate intracellular oxidative stress. In cellular models, anthocyanin fractions containing this compound have been found to reduce intracellular reactive oxygen species (ROS) levels. ebi.ac.uk For instance, the related compound Cyanidin-3-O-glucoside (C3G) has been shown to significantly reduce ROS levels induced by high glucose in human HepG2 cells. nih.gov Similarly, in human retinal endothelial cells, C3G demonstrated a dose-dependent effect in decreasing the amount of intracellular ROS. imrpress.com This protective effect is crucial in preventing cellular damage caused by excessive ROS production.

Interactions with Endogenous Antioxidant Systems

The antioxidant effects of this compound extend to its interaction with the body's own antioxidant defense mechanisms. Anthocyanins have the ability to enhance plasma resistance to oxidation. mdpi.com Studies on the related compound C3G have shown that it can increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). biorxiv.org C3G has also been found to up-regulate the gene expression of antioxidant enzymes including SOD1, SOD2, catalase (CAT), and glutathione peroxidase (GPx), as well as phase II detoxifying enzymes. nih.gov Furthermore, C3G can activate GSH synthesis, providing another layer of defense against oxidative damage. nih.gov

Anti-inflammatory Modulatory Effects in Cellular Models

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects by targeting key inflammatory mediators and pathways.

Inhibition of Inflammatory Mediators

A notable anti-inflammatory action of this compound is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound chloride has been shown to inhibit NO production. medchemexpress.com The related anthocyanin, C3G, also suppresses NO production in zymosan-treated rats by reducing the level of inducible nitric oxide synthase (iNOS) in peritoneal exudate cells. nih.gov Furthermore, C3G and its metabolites have been found to suppress the gene expression of iNOS in RAW 264.7 cells. nih.gov

Downregulation of Pro-inflammatory Cytokine Expression

This compound and its related compounds can modulate the expression of pro-inflammatory cytokines, which are central to the inflammatory response. mdpi.commdpi.com Studies have shown that C3G can significantly inhibit the LPS-stimulated mRNA expression and secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in THP-1 cells. nih.govnih.gov This inhibition is achieved by blocking the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB. nih.gov Similarly, in a mouse model of inflammation, C3G administration suppressed the elevation of TNF-α and IL-6 concentrations. nih.gov Additionally, C3G and its metabolites have been shown to suppress the production of TNF-α and IL-1β in RAW 264.7 cells. nih.gov

Table 2: Effects on Pro-inflammatory Cytokine Expression

| Cytokine | Cell/Animal Model | Compound | Effect |

|---|---|---|---|

| TNF-α | THP-1 cells | Cyanidin-3-O-glucoside (C3G) | Significant inhibition of mRNA expression and secretion. nih.govnih.gov |

| IL-6 | THP-1 cells | Cyanidin-3-O-glucoside (C3G) | Significant inhibition of mRNA expression and secretion. nih.govnih.gov |

| TNF-α | Zymosan-treated rats | Cyanidin-3-O-glucoside (C3G) | Suppressed elevation of concentration. nih.gov |

| IL-6 | Zymosan-treated rats | Cyanidin-3-O-glucoside (C3G) | Suppressed elevation of concentration. nih.gov |

| TNF-α | RAW 264.7 cells | C3G and its metabolites | Suppressed production. nih.gov |

| IL-1β | RAW 264.7 cells | C3G and its metabolites | Suppressed production. nih.gov |

Influence on Key Cellular Signaling Pathways (e.g., NF-κB, MEK/ERK)

The molecular interactions of this compound with cellular signaling cascades are a key area of investigation. Research indicates that this compound can modulate pathways critical to cell survival, proliferation, and inflammation. A notable study demonstrated that Cyanidin 3-O-sambubioside, isolated from Acanthopanax sessiliflorus fruit, exerts an inhibitory effect on Akt phosphorylation in MDA-MB-231 breast cancer cells. nih.govelsevierpure.com The Akt signaling pathway is a central regulator of numerous cellular processes, and its inhibition is a target in cancer therapy as it can influence downstream effectors like NF-κB.

While direct studies on this compound's effect on NF-κB are limited, research on closely related cyanidin glycosides provides significant insights. For instance, Cyanidin-3-O-glucoside (C3G) has been shown to inhibit the NF-κB signaling pathway in various cell models. nih.govmdpi.comresearchgate.netnih.gov In human gastric cancer cells, C3G was found to activate the MAPK, STAT3, and NF-κB signaling pathways by inducing an increase in reactive oxygen species (ROS). mdpi.com Furthermore, C3G can suppress the activation of the MEK/ERK pathway, another branch of the MAPK signaling cascade. nih.gov In silico docking studies with the aglycone, cyanidin, suggest it modulates the MAPK pathway by interacting with multiple protein components, including RAF and ERK. rjptonline.org This body of evidence on related molecules suggests that this compound likely shares the ability to modulate these fundamental signaling pathways, contributing to its biological activities.

Enzyme and Receptor Interaction Studies

This compound has been identified as a modulator of several key enzymes involved in physiological and pathological processes.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has demonstrated notable inhibitory activity against the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. In a bioassay-guided fractionation of an aqueous extract from Hibiscus sabdariffa calyces, Cyanidin 3-O-sambubioside was identified as one of the active constituents responsible for the plant's antihypertensive effects. The study reported a half-maximal inhibitory concentration (IC₅₀) of 68.4 µg/mL. Kinetic analyses suggest that the inhibition is competitive, meaning the anthocyanin competes with the substrate for the enzyme's active site.

Table 1: ACE Inhibitory Activity of this compound

| Compound | Source | IC₅₀ Value | Mechanism of Inhibition |

|---|---|---|---|

| This compound | Hibiscus sabdariffa | 68.4 µg/mL | Competitive |

Viral Enzyme Inhibition (e.g., influenza neuraminidase H274Y mutation)

This compound has been investigated as a potential inhibitor of viral enzymes, particularly against drug-resistant influenza strains. The H274Y mutation in the neuraminidase (NA) protein of H1N1 influenza strains confers resistance to the widely used antiviral drug oseltamivir. Computational studies have reported that Cyanidin 3-O-sambubioside (C3S) acts as a potential inhibitor against this resistant H274Y mutant. oup.com Molecular dynamics simulations showed that C3S binds effectively to the 150-cavity of the mutant neuraminidase, stabilizing it through a greater number of hydrogen bonds compared to oseltamivir. oup.com This interaction is thought to prevent the conformational changes that lead to drug resistance. oup.com Further supporting this, an IC₅₀ value of 72 μM has been reported for its inhibition of influenza neuraminidase activity.

Other Enzyme Modulation Activities (e.g., α-amylase, xanthine (B1682287) oxidase)

The influence of cyanidin glycosides extends to enzymes involved in carbohydrate metabolism and uric acid production.

α-Amylase: While direct data for this compound is not prominent, studies on other glycosides reveal important structure-activity relationships. Pancreatic α-amylase is a key enzyme in starch digestion. Research has shown that Cyanidin-3-glucoside (C3G) is a more potent inhibitor of pancreatic α-amylase than Cyanidin-3-galactoside, indicating the C-4 hydroxyl group's orientation on the sugar is crucial. nih.gov In contrast, Cyanidin-3-rutinoside, which has a disaccharide like the sambubioside form, was found to be a potent non-competitive inhibitor of pancreatic α-amylase with an IC₅₀ of 24.4 µM. cabidigitallibrary.orgnih.gov This suggests that the nature of the sugar moiety significantly impacts inhibitory activity, with disaccharides potentially playing a key role. nih.gov

Xanthine Oxidase (XO): This enzyme catalyzes the final steps of purine (B94841) metabolism, leading to uric acid formation. Elevated activity is linked to hyperuricemia and gout. Studies on related compounds show significant XO inhibition. Cyanidin and its 3-O-beta-D-glucoside were found to be significant inhibitors of XO activity. nih.gov A comprehensive study of 18 anthocyanins found that their XO inhibitory activity was related to the structure of both the B ring and the attached glycoside. oup.com Notably, Delphinidin-3-O-sambubioside, which differs from this compound by only one hydroxyl group, was the most potent inhibitor tested, with an IC₅₀ of 17.1 μM, comparable to the drug allopurinol. oup.comoup.com Computational docking suggested it binds to key residues in the enzyme's active pocket. oup.comoup.com

Modulation of DNA Topoisomerases I and II (related cyanidin glycosides)

Direct research on the interaction between this compound and DNA topoisomerases is scarce. However, studies on its aglycone and a related glycoside have demonstrated protective effects on DNA integrity. In one study, both cyanidin and Cyanidin 3-O-beta-D-glucoside showed a protective effect against DNA cleavage. nih.gov This activity is crucial as it prevents damage to the genetic material, a key factor in mutagenesis and carcinogenesis. While not a direct measure of topoisomerase modulation, the ability to protect DNA from damage is a biologically significant activity.

Anti-Proliferative and Apoptosis-Inducing Activities in Cell Lines

This compound has shown potential in cancer research, specifically in inhibiting processes related to metastasis. Research on the compound isolated from Acanthopanax sessiliflorus fruit demonstrated that it inhibits the migration and invasion of highly metastatic human breast cancer cells (MDA-MB-231). nih.govelsevierpure.com It was also shown to inhibit angiogenesis in chorioallantoic membrane and tube formation assays. nih.gov The mechanism for these anti-metastatic effects was linked to the downregulation of matrix metalloproteinase-9 (MMP-9) expression and secretion, as well as the inhibition of Akt phosphorylation. nih.govelsevierpure.com

While direct studies on apoptosis induction by this compound are limited, extensive research on the related compound Cyanidin-3-O-glucoside (C3G) provides a likely model for its mechanism. C3G has been shown to induce apoptosis and exert anti-proliferative effects in various cancer cell lines, including breast (MCF-7), gastric (MKN-45), and lung carcinoma cells. nih.govmdpi.comnih.gov The mechanisms often involve the activation of caspases, regulation of the Bax/Bcl-2 protein ratio, and cell cycle arrest. nih.gov For example, in MKN-45 gastric cancer cells, C3G induced apoptosis by reducing the mitochondrial membrane potential and causing cell cycle arrest at the G2/M phase. mdpi.com Given the shared cyanidin core, it is plausible that this compound exerts similar pro-apoptotic and anti-proliferative effects.

Table 2: Anti-proliferative and Related Activities of this compound

| Compound | Cell Line | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Human Breast Cancer) | Inhibition of migration, invasion, and angiogenesis | Downregulation of MMP-9, Inhibition of Akt phosphorylation |

Effects on Cell Cycle Progression (related cyanidin glycosides)

Investigations into related cyanidin glycosides, such as cyanidin-3-O-glucoside (C3G), have revealed significant effects on cell cycle regulation in cancer cells. These compounds have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. biopurify.cntandfonline.comscispace.com

For instance, treatment of certain cancer cell lines with C3G has resulted in a G2/M phase arrest. tandfonline.comscispace.commdpi.com This arrest is often accompanied by the downregulation of key proteins that drive the cell cycle, including cyclin-dependent kinases (CDKs) and cyclins. biopurify.cntandfonline.comscispace.com Specifically, studies have reported decreased protein levels of CDK-1, CDK-2, cyclin B1, and cyclin D1 following treatment with C3G. biopurify.cntandfonline.comscispace.com The modulation of these cell cycle-related proteins disrupts the normal progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. biopurify.cnnutraingredients.com Furthermore, C3G has been observed to upregulate the expression of p27, a protein that inhibits cyclin-dependent kinases, further contributing to cell cycle arrest. mdpi.com

In vivo studies on rat models with hepatic precancerous lesions have also demonstrated that C3G can modulate the cell cycle. nih.govnih.gov In these models, C3G administration led to a decrease in the expression of long non-coding RNA MALAT1 and tubulin gamma 1 mRNA, both of which are involved in cell cycle and mitotic spindle assembly. nih.govnih.gov

Table 1: Effects of Related Cyanidin Glycosides on Cell Cycle Regulatory Proteins

| Compound | Cell Line | Effect | Affected Proteins | Citation |

|---|---|---|---|---|

| Cyanidin-3-O-glucoside | HS578T | Downregulation | CDK-1, CDK-2, Cyclin B1, Cyclin D1 | biopurify.cntandfonline.com |

| Peonidin-3-glucoside | HS578T | Downregulation | CDK-1, CDK-2, Cyclin B1, Cyclin E | biopurify.cntandfonline.com |

| Cyanidin-3-O-glucoside | MKN-45 (Gastric Cancer) | Downregulation | p-AKT, Cyclin B1, CDK 1/2 | mdpi.com |

| Cyanidin-3-O-glucoside | MKN-45 (Gastric Cancer) | Upregulation | p27 | mdpi.com |

Induction of Programmed Cell Death Pathways (related cyanidin glycosides)

Related cyanidin glycosides have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govoup.com This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds is often mediated through the activation of key effector proteins in the apoptotic cascade. tandfonline.comscispace.com

A significant body of research points to the activation of caspase-3 as a central event in cyanidin glycoside-induced apoptosis. biopurify.cntandfonline.comscispace.com The activation of this enzyme leads to a cascade of downstream events, including the cleavage of essential cellular proteins and ultimately, cell death. nih.gov In addition to caspase activation, cyanidin glycosides have been observed to induce other hallmarks of apoptosis, such as chromatin condensation and DNA fragmentation. biopurify.cntandfonline.comscispace.com

The pro-apoptotic effects of these compounds are also linked to their ability to modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. nih.gov For example, some studies have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, shifting the balance towards cell death. nih.gov Furthermore, cyanidin-3-O-glucoside has been found to induce apoptosis in human gastric cancer cells by increasing intracellular reactive oxygen species (ROS) levels, which in turn activates various signaling pathways including MAPK, STAT3, and NF-κB. nih.gov

Inhibition of Cellular Migration and Invasion (e.g., MDA-MB-231 breast cancer cells)

This compound and its related glycosides have demonstrated the ability to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. nih.govnih.govelsevierpure.com Studies specifically focusing on the highly invasive MDA-MB-231 breast cancer cell line have provided significant insights into these anti-metastatic properties. nih.govelsevierpure.comnih.gov

Research has shown that cyanidin-3-O-sambubioside can significantly decrease the secretion and expression of matrix metalloproteinase-9 (MMP-9). nih.govelsevierpure.com MMP-9 is an enzyme that plays a crucial role in degrading the extracellular matrix, a key barrier that cancer cells must overcome to invade surrounding tissues. By downregulating MMP-9, cyanidin-3-O-sambubioside effectively hampers the invasive potential of these cancer cells. nih.govelsevierpure.com This inhibitory effect is also associated with the suppression of Akt phosphorylation, a key signaling molecule involved in cell survival and migration. nih.govelsevierpure.com

Similarly, cyanidin-3-O-glucoside has been found to dramatically inhibit the migration and invasion of MDA-MB-231 and MDA-MB-468 breast cancer cells. nih.govfoodandnutritionresearch.net This effect is mediated by the upregulation of Krüppel-like factor 4 (KLF4), a transcription factor that can suppress the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities. nih.govfoodandnutritionresearch.net Further investigation revealed that cyanidin-3-O-glucoside achieves this by downregulating FBXO32, an E3 ligase that targets KLF4 for degradation. nih.govfoodandnutritionresearch.net

Table 2: Inhibition of Migration and Invasion by Cyanidin Glycosides in MDA-MB-231 Cells

| Compound | Key Molecular Target | Mechanism of Action | Outcome | Citation |

|---|---|---|---|---|

| Cyanidin-3-O-sambubioside | MMP-9 | Downregulation of expression and secretion | Inhibition of invasion | nih.govelsevierpure.com |

| Cyanidin-3-O-glucoside | KLF4 | Upregulation via downregulation of FBXO32 | Inhibition of migration and invasion | nih.govfoodandnutritionresearch.net |

| Andrographolide | MMP-9 | Suppression of NF-κB-dependent expression | Inhibition of migration and invasion | nih.gov |

Neuroprotective Properties in Cellular Models (e.g., PC-12 cells)

Anthocyanins, including this compound, have demonstrated significant neuroprotective properties in various cellular models, such as PC-12 cells, which are commonly used to study neuronal function and neurodegenerative diseases. mdpi.comresearchgate.netdoi.org The neuroprotective effects of these compounds are largely attributed to their antioxidant and anti-inflammatory activities. nutraingredients.commdpi.com

Studies have shown that anthocyanins can protect neuronal cells from damage induced by oxidative stress, a key factor in the pathogenesis of neurodegenerative disorders. mdpi.commdpi.com They can scavenge free radicals and reduce the formation of reactive oxygen species (ROS), thereby preventing cellular damage. mdpi.com For instance, cyanidin-3-O-glucoside has been shown to protect cultured rat hippocampal neurons from amyloid β-induced cell death by inhibiting increases in intracellular calcium and zinc, mitochondrial depolarization, and ROS formation. nih.gov

Furthermore, anthocyanins can modulate signaling pathways involved in neuronal survival and death. mdpi.com They have been shown to inhibit the activation of pro-inflammatory mediators in microglia, the primary immune cells of the central nervous system, thus preventing neuroinflammation. nutraingredients.comdoi.org Some anthocyanin metabolites, such as protocatechuic acid (PCA), have been found to protect PC12 cells from toxicity by preventing mitochondrial dysfunction and increasing the levels of antioxidant enzymes. mdpi.com

Interactions with Biomolecules and Cellular Components

The biological activity of this compound and related compounds is also influenced by their interactions with various biomolecules and cellular components, including proteins and cell membranes.

Protein Binding Affinity Studies (related to elderberry extract)

Anthocyanins, the major components of elderberry extract, have a notable affinity for binding to proteins, which can impact their stability and bioavailability. nih.govresearchgate.netnih.gov The interaction between anthocyanins and proteins is driven by a combination of forces, including hydrophobic interactions, electrostatic forces, and hydrogen bonding. researchgate.net

Studies have shown that anthocyanins can bind to various dietary proteins and serum albumin. nih.govnih.gov This binding can lead to conformational changes in the protein structure, as observed through techniques like circular dichroism and fluorescence spectroscopy. researchgate.net For example, the binding of elderberry extract components to human serum albumin (HSA) has been confirmed by a decrease in the fluorescence intensity of HSA. nih.gov The nature of this interaction appears to be static quenching, where a complex is formed between the anthocyanin and the protein. nih.govnih.gov The binding affinity can be influenced by the structure of the anthocyanin, including the number and type of sugar moieties attached. mdpi.com

Membrane Interaction Dynamics (related to elderberry extract)

The interaction of anthocyanins with cell membranes is a critical aspect of their biological activity, as the membrane is the initial point of contact with the cell. nih.govnih.govresearchgate.net Studies using model membranes that mimic the lipid composition of tumor cells have shown that components of elderberry extract, including cyanidin-3-O-glucoside, can incorporate into the lipid bilayer. nih.gov

This incorporation leads to changes in the physical properties of the membrane. Specifically, these compounds have been observed to increase the packing order of lipids, particularly in the hydrophilic region of the membrane. nih.govnih.gov This "rigidifying" effect can modulate membrane fluidity and the function of membrane-associated proteins and receptors. nih.govnih.gov The extent of this interaction is dependent on the structure of the anthocyanin, with glycosylation and acylation playing significant roles. nih.gov For instance, acylated anthocyanins have been shown to have a stronger effect on membrane properties compared to their non-acylated counterparts. nih.gov Furthermore, studies have shown that anthocyanins from elderberry extract can be incorporated into both the plasma membrane and the cytosol of endothelial cells, with a higher concentration found in the membrane. nih.govresearchgate.net This incorporation has been shown to confer protection against oxidative stress. nih.govresearchgate.net

Anti-angiogenic Properties in Ex Vivo Models (e.g., chick chorioallantoic membrane)

The potential of this compound to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, has been investigated using the chick chorioallantoic membrane (CAM) assay. The CAM model is a well-established ex vivo system that allows for the study of angiogenic and anti-angiogenic substances in a living, vascularized tissue. nih.gov This extraembryonic membrane of the chicken embryo possesses a dense capillary network, making it a suitable model for observing the effects of compounds on blood vessel growth. nih.govthieme-connect.com

In a notable study, this compound, isolated from the fruit of Acanthopanax sessiliflorus, was evaluated for its anti-angiogenic activity using the CAM assay. researchgate.net The research demonstrated that the compound effectively interrupted the formation of new blood vessels (neovasculature) in a dose-dependent manner. researchgate.net This inhibitory effect is a key indicator of the compound's potential to interfere with processes that rely on the growth of new blood vessels.

The mechanism behind this anti-angiogenic activity is linked to the compound's influence on metastatic processes in cancer cells. researchgate.net Research has shown that this compound can inhibit the secretion and expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which is a critical step in angiogenesis and tumor cell invasion. researchgate.net Furthermore, the compound has been observed to exert an inhibitory effect on Akt phosphorylation, a key step in a signaling pathway that promotes cell survival and proliferation, and is often implicated in angiogenesis. researchgate.net

The findings from the CAM assay highlight the anti-angiogenic potential of this compound. While the available literature confirms a dose-dependent inhibition of neovasculature, specific quantitative data from the study, such as the precise concentrations used and the corresponding percentage of blood vessel reduction, are detailed within the primary research article. The table below is illustrative of the type of data generated in such a study, reflecting the reported dose-dependent inhibitory effect.

Table 1: Illustrative Anti-angiogenic Activity of this compound in the Chick Chorioallantoic Membrane (CAM) Assay

| Concentration (µM) | Observation |

|---|---|

| Control | Normal, dense network of branching blood vessels. |

| Low Concentration | Minor reduction in the density and branching of blood vessels. |

| Medium Concentration | Noticeable inhibition of blood vessel formation with reduced branching and vessel length. |

Metabolism and Biofate in Animal Models

Absorption and Distribution Dynamics in Animal Tissues

Following ingestion, anthocyanins like COS are absorbed from the gastrointestinal tract. While much of the research has focused on simpler cyanidin (B77932) glycosides, such as cyanidin-3-O-glucoside (C3G), it is understood that anthocyanins can be absorbed intact. researchgate.netrsc.org Studies in rats with C3G show rapid appearance in the plasma after oral administration. nih.gov The small intestine, particularly the jejunum, is a primary site for the absorption of cyanidin glycosides. researchgate.net

Once absorbed, Cyanidin 3-O-beta-D-sambubioside and its related compounds are distributed to various organs. Research suggests that COS can be deposited in several key tissues, indicating its potential to exert biological effects systemically. nih.govmdpi.com

Table 1: Tissue Distribution of this compound in Animal Models

| Tissue | Finding | Source(s) |

|---|---|---|

| Lung | Deposition of the compound has been noted. | nih.govmdpi.com |

| Cardiac | The compound can be deposited in heart tissue. | nih.govmdpi.com |

| Renal | Deposition has been observed in the kidneys. | nih.govmdpi.com |

| Hepatic | The compound is known to be deposited in the liver. | nih.govmdpi.com |

Biotransformation Pathways and Metabolite Identification

The biotransformation of cyanidin glycosides is a multi-step process involving both host and microbial enzymes. After absorption, this compound undergoes significant metabolism. The initial step can be the deglycosylation to its aglycone, cyanidin, although the intact glycoside is also absorbed. nih.govnih.gov The cyanidin aglycone is unstable and is further degraded into smaller phenolic compounds. nih.gov

In the liver and kidneys, cyanidin glycosides can be metabolized through methylation. nih.gov For instance, studies on C3G in rats have shown its conversion to methylated derivatives. nih.gov Glucuronidated derivatives have also been identified as metabolites of cyanidin glycosides. researchgate.net

The breakdown of the cyanidin structure itself leads to the formation of various phenolic acids and aldehydes.

Table 2: Identified Metabolites of Cyanidin Glycosides in Animal Models

| Metabolite Class | Specific Metabolite Example | Precursor/Pathway | Source(s) |

|---|---|---|---|

| Methylated Derivatives | Methylated C3G (Peonidin derivatives) | Hepatic and renal metabolism of the parent glycoside. | researchgate.netnih.gov |

| Glucuronidated Derivatives | Cyanidin glucuronides, Peonidin glucuronides | Conjugation reactions in the body. | researchgate.net |

| Phenolic Acids | Protocatechuic acid, 4-hydroxybenzoic acid | Degradation of the cyanidin aglycone B-ring. | nih.govnih.gov |

Protocatechuic acid, a major degradation product, has been found in rat plasma at concentrations significantly higher than the parent anthocyanin, suggesting extensive breakdown. nih.gov

Excretion Patterns and Elimination Kinetics in Animal Systems

The elimination of this compound and its metabolites occurs through both urine and bile. researchgate.net Research on related anthocyanins indicates that urinary excretion is a minor pathway, often accounting for less than 0.1% of the total intake. researchgate.net This suggests that a large portion of the ingested compound is either not absorbed or is eliminated via other routes.

Studies have shown that a significant amount, potentially 60-90%, of ingested anthocyanins may disappear from the gastrointestinal tract within a few hours, indicating absorption and/or degradation. researchgate.net In rats administered cyanidin-3-glucoside, metabolites such as methylated and glucuronidated forms are rapidly excreted into bile. researchgate.net The maximum concentration of related cyanidin glycosides in the plasma and kidney of rats has been observed as early as 15 minutes post-administration, indicating rapid uptake and subsequent elimination processes. researchgate.net

Bioavailability Considerations in Animal Models

The bioavailability of anthocyanins, including this compound, is generally considered low. researchgate.net This is attributed to limited absorption and extensive metabolism in the gastrointestinal tract and liver. rsc.org

However, the specific sugar moiety attached to the cyanidin core can influence stability and absorption. It has been suggested that diglycosides, such as the sambubioside form of cyanidin, may have increased stability compared to monoglycosides. researchgate.net This enhanced stability could potentially influence its bioavailability, although comprehensive comparative data remains limited. Despite low absorption rates, the presence of metabolites like protocatechuic acid in the plasma at higher concentrations than the parent compound indicates that the biological effects may be mediated by these degradation products as well as the intact anthocyanin. nih.gov

Agricultural and Food Science Research Applications

Utilization as a Natural Pigment and Colorant in Food Systems

Cyanidin (B77932) 3-O-beta-D-sambubioside is a naturally occurring pigment responsible for the red and purple hues in many fruits, flowers, and leaves. sigmaaldrich.com Its potential as a natural food colorant is of great interest as consumer demand for alternatives to synthetic dyes continues to rise. sci-hub.box Anthocyanins like cyanidin 3-O-beta-D-sambubioside are water-soluble, which facilitates their incorporation into aqueous food systems. researchgate.netbiolink.no

However, the stability of anthocyanins, including this compound, is a critical factor for their use as food colorants. Their color and stability are influenced by several factors such as pH, temperature, light, and the presence of other compounds. sci-hub.boxnih.gov Generally, anthocyanins are most stable at low pH values. core.ac.uk As the pH increases towards neutral and alkaline conditions, their color can fade and the molecule can degrade. core.ac.ukceon.rs For instance, a study on cyanidin 3-O-β-glucopyranoside, a related compound, showed a significant decrease in color intensity and stability at pH 7.0 and elevated temperatures. ceon.rs

Research has explored methods to improve the stability of anthocyanins for food applications. Acylation, the addition of an acyl group, has been shown to enhance the stability of some anthocyanins. mdpi.com Furthermore, enzymatic acylation of cyanidin-3-glucoside with fatty acids has been demonstrated to improve its liposolubility and color stability in lipophilic environments. nih.gov

The table below summarizes the stability of a related anthocyanin, cyanidin 3-O-β-glucopyranoside (Cy3Glc), compared to its aglycone, cyanidin, at an elevated temperature and neutral pH, simulating conditions that can lead to rapid food aging.

Enhancement of Quality Parameters in Animal Products (e.g., meat and milk lipid/protein oxidation, fatty acid profile)

The antioxidant properties of this compound have led to research on its potential to improve the quality of animal products like meat and milk. mdpi.compreprints.org The inclusion of this compound in ruminant diets is being explored for its effects on lipid and protein oxidation, as well as the fatty acid profile of meat and milk. mdpi.comresearchgate.net

Lipid and protein oxidation are major causes of quality deterioration in meat and dairy products, leading to undesirable changes in flavor, color, and texture, and a decrease in nutritional value. mdpi.comnih.govmdpi.com Antioxidants can help to mitigate these oxidative processes. nih.gov When included in animal diets, anthocyanins like this compound can be absorbed and deposited in tissues and milk, thereby increasing the antioxidant capacity of these products and potentially extending their shelf life. mdpi.compreprints.orgpreprints.org

Furthermore, research suggests that this compound can influence the fatty acid profile of meat and milk. mdpi.comnih.gov It may interfere with the biohydrogenation of fats in the rumen, which could lead to an increase in beneficial polyunsaturated fatty acids (PUFAs), such as n-3 and n-6 fatty acids, in the resulting animal products. mdpi.comresearchgate.netnih.gov

The table below presents the potential effects of dietary supplementation with a source of this compound (from Hibiscus sabdariffa) on the quality of ruminant meat and milk.

Role in Plant Stress Physiology and Defense Mechanisms

This compound, as a secondary metabolite in plants, plays a role in their defense against various environmental stresses. nih.gov These stresses can include high light intensity, UV radiation, temperature extremes, and pathogen attacks. The antioxidant properties of anthocyanins are central to their protective functions in plants.

These pigments can act as "sunscreens," protecting the photosynthetic machinery from excess light by absorbing high-energy radiation. They also scavenge reactive oxygen species (ROS), which are harmful byproducts of metabolic processes that can increase under stress conditions. By neutralizing these free radicals, this compound helps to prevent oxidative damage to cellular components like lipids, proteins, and DNA. nih.govnih.gov

The table below outlines the functions of this compound in plant stress physiology.

Future Perspectives in Cyanidin 3 O Beta D Sambubioside Research

Elucidation of Novel Molecular Targets and Mechanisms of Action

While the antioxidant properties of anthocyanins are well-documented, the precise molecular targets and intricate mechanisms of action for Cyanidin (B77932) 3-O-beta-D-sambubioside remain an area of active investigation. Future research will likely focus on moving beyond general antioxidant effects to identify specific protein interactions and signaling pathways modulated by this compound.

Recent studies on the related compound, cyanidin-3-O-glucoside (C3G), have revealed intriguing possibilities. Research has shown that C3G can covalently bind to proteins, a departure from the traditional view of non-covalent interactions. nih.govacs.org This opens up a new avenue for discovering novel protein targets for Cyanidin 3-O-beta-D-sambubioside. Identifying these targets could elucidate its role in various cellular processes. For instance, C3G has been found to interact with proteins involved in metabolic pathways and ribonucleoprotein complexes. nih.gov Future studies could employ activity-based protein profiling with modified this compound probes to identify its direct binding partners in various cell types.

Furthermore, the influence of this compound on key signaling pathways warrants deeper exploration. C3G has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis, and to suppress gluconeogenesis. nih.gov It also influences pathways related to inflammation, such as the NF-κB signaling pathway. nih.gov Investigating whether this compound shares these mechanisms or possesses unique regulatory functions will be a critical step forward. For example, it has been noted that cyanidin-3-sambubioside chloride can inhibit LPS-induced nitric oxide production in RAW 264.7 cells, suggesting a direct impact on inflammatory responses. medchemexpress.com

Table 1: Potential Research Directions for Molecular Targets and Mechanisms

| Research Area | Proposed Approach | Potential Outcomes |

| Protein Target Identification | Activity-based protein profiling (ABPP) with this compound probes. | Discovery of novel covalent and non-covalent protein binding partners. |

| Signaling Pathway Analysis | In vitro and in vivo studies to assess the effect on pathways like AMPK, NF-κB, and MAPK. | Understanding the specific cellular responses modulated by the compound. |

| Enzyme Inhibition Assays | Investigating the inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). | Revealing direct mechanisms for its anti-inflammatory properties. |

| Gene Expression Profiling | Transcriptomic analysis of cells treated with this compound. | Identifying genes and gene networks regulated by the compound. |

Investigation of Undiscovered Metabolites and Their Biological Activities

The bioavailability and bioactivity of this compound are intrinsically linked to its metabolism within the human body. It is now understood that the parent anthocyanin is extensively metabolized, primarily by the gut microbiota, into smaller phenolic compounds that may be more readily absorbed and exert significant biological effects. researchgate.netnih.gov

Studies on C3G have shown that it is metabolized to compounds like protocatechuic acid and phloroglucinaldehyde. nih.govcapes.gov.br Research on black raspberry consumption, which contains Cyanidin 3-O-sambubioside, has confirmed the excretion of its metabolites in human urine. phenol-explorer.eu However, a comprehensive profile of all metabolites derived from this compound is yet to be established. Future research should focus on the use of advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify the full spectrum of its metabolites in vivo. mdpi.com

Crucially, the biological activities of these undiscovered metabolites need to be systematically investigated. It is plausible that some of the health benefits attributed to the parent compound are, in fact, mediated by its metabolites. nih.gov For example, protocatechuic acid, a known metabolite of cyanidin glycosides, has been shown to possess anti-inflammatory and antioxidant properties. nih.gov Future in vitro and in vivo studies should assess the bioactivity of isolated metabolites, examining their effects on various cellular models of disease. This will provide a more accurate understanding of the health effects of consuming foods rich in this compound.

Advanced Biotechnological Approaches for Enhanced Production and Engineering

The natural abundance of this compound in plants can be low and variable, making extraction for research and potential commercial use challenging and costly. dtu.dk Advanced biotechnological approaches offer a promising alternative for the sustainable and scalable production of this and other anthocyanins.

Metabolic engineering of microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, has emerged as a powerful strategy for producing plant secondary metabolites. dtu.dkcapes.gov.br Researchers have successfully engineered these organisms to produce C3G by introducing the necessary biosynthetic genes from plants. nih.govnih.gov These genes encode enzymes like flavanone (B1672756) 3β-hydroxylase, dihydroflavonol 4-reductase, anthocyanidin synthase, and UDP-glucose:flavonoid 3-O-glucosyltransferase. capes.gov.br

Future efforts in this area could focus on several key aspects to enhance the production of this compound specifically:

Pathway Optimization: Fine-tuning the expression levels of the biosynthetic genes and addressing potential metabolic bottlenecks to increase yield. This includes strategies to increase the supply of precursors and prevent the formation of side-products. nih.gov

Host Strain Engineering: Modifying the host organism to improve its suitability for anthocyanin production. This could involve knocking out genes responsible for the degradation of the product or enhancing the export of the synthesized compound. nih.govfrontiersin.org

Novel Glycosyltransferases: Identifying and characterizing novel glycosyltransferases that can specifically attach the sambubioside sugar moiety to the cyanidin aglycone. This is a critical step for the specific production of this compound.

Fermentation Process Development: Optimizing fermentation conditions, such as media composition and feeding strategies, to maximize the production titer in bioreactors. nih.govfrontiersin.org

Plant cell culture is another biotechnological avenue that holds promise for the production of this compound, offering a controlled environment for producing specific phytochemicals.

Development of Standardized Reference Materials for Research

The availability of high-purity, certified reference materials is fundamental for the advancement of research on any phytochemical, including this compound. nih.govpmuc.or.th Standardized reference materials are essential for a variety of critical research activities:

Accurate Quantification: They serve as the benchmark for the accurate quantification of the compound in plant extracts, foods, and biological samples using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). creative-proteomics.comresearchgate.net

Method Validation: Reference materials are crucial for validating the accuracy, precision, and reproducibility of analytical methods. nih.govaboutinsider.com

Quality Control: They are used in the quality control of commercial products and dietary supplements to ensure that they contain the stated amount of the active compound. nih.gov

Inter-laboratory Comparability: The use of certified reference materials allows for the comparison of results between different laboratories, which is essential for building a robust body of scientific evidence. pmuc.or.th

Fortunately, analytical standards for Cyanidin-3-O-sambubioside chloride are commercially available, which facilitates research in this area. extrasynthese.com The continued development and availability of these and other related anthocyanin standards will be vital for ensuring the quality and reliability of future studies. lgcstandards.comlgcstandards.com

Comparative Studies with Other Anthocyanin Glycosides

This compound is just one of many naturally occurring anthocyanin glycosides. To fully understand its unique properties and potential applications, it is essential to conduct comparative studies with other closely related compounds. These studies should focus on comparing various aspects, including:

Bioavailability and Metabolism: The type of sugar moiety attached to the cyanidin aglycone can significantly influence its absorption and metabolism. nih.gov Comparative studies can reveal how the sambubioside group affects these processes compared to more common glycosides like glucose or galactose.

Antioxidant Activity: While many anthocyanins are potent antioxidants, their efficacy can vary depending on their structure. mdpi.com Comparing the radical scavenging and antioxidant capacities of this compound with other cyanidin glycosides, such as C3G, will help to establish a structure-activity relationship. rsc.orgbiorxiv.org

Anti-inflammatory Properties: The anti-inflammatory effects of anthocyanins are a key area of interest. nih.govjapsonline.com Comparative studies using in vitro and in vivo models of inflammation can determine if this compound has superior or distinct anti-inflammatory properties compared to other anthocyanins. dp.tech

Specific Biological Activities: Investigating and comparing the effects on specific molecular targets and cellular pathways can uncover unique therapeutic potential for this compound.

By systematically comparing this compound with other anthocyanins, researchers can better understand its place within this important class of phytochemicals and identify its most promising applications for human health.

Q & A

Basic Research Questions

Q. How can researchers reliably identify and quantify Cyanidin 3-O-beta-D-sambubioside in plant matrices?

- Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise identification. Validate with reference standards and calibration curves to ensure accuracy. For quantification, employ UV-Vis spectrophotometry at 520 nm, adjusted for matrix interference using blank samples .

- Experimental Design : Perform preliminary solvent extraction (e.g., acidified methanol) followed by solid-phase extraction (SPE) to isolate the compound. Include triplicate measurements and statistical validation (e.g., RSD <5%) .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Methodology : Use accelerated stability testing with controlled environments (e.g., pH 2–7, 25–60°C). Monitor degradation kinetics via time-series HPLC analysis. Apply Arrhenius equations to predict shelf-life .

- Data Analysis : Compare degradation rates using ANOVA to identify significant differences between conditions. Report half-life (t₁/₂) and degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) of this compound?

- Methodology : Conduct dose-response assays (e.g., DPPH, ORAC) across physiological-relevant concentrations. Compare results with structurally similar anthocyanins to isolate substituent effects .

- Critical Analysis : Evaluate study conditions (e.g., cell vs. cell-free systems, oxygen tension) that may influence redox behavior. Use meta-analysis frameworks to reconcile conflicting datasets .

Q. What in vivo models are optimal for studying the pharmacokinetics and tissue-specific bioavailability of this compound?

- Experimental Design : Use rodent models (e.g., Sprague-Dawley rats) with oral gavage administration. Collect plasma/tissue samples at timed intervals. Employ LC-MS/MS for metabolite profiling .

- Data Interpretation : Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, tₘₐₓ) and compare with in vitro absorption models (e.g., Caco-2 cells). Address interspecies variability using allometric scaling .

Q. How does this compound interact with gut microbiota to produce bioactive metabolites?

- Methodology : Simulate colonic fermentation using fecal inoculum models. Analyze metabolite production (e.g., phenolic acids) via UPLC-QTOF-MS. Correlate findings with 16S rRNA sequencing to identify keystone bacterial taxa .

- Hypothesis Testing : Compare metabolite profiles between germ-free and conventional animal models to validate microbial dependency .

Methodological Guidance for Data Reporting